3,3-Diethoxy-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-2,2-dimethylpropanal is an organic compound with the molecular formula C9H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups and a dimethylpropanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxy-2,2-dimethylpropanal can be synthesized through the acetalization of 2,2-dimethylpropanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Diethoxy-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-diethoxy-2,2-dimethylpropanal involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The ethoxy groups can also participate in reactions, providing additional pathways for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3-Dimethoxy-2,2-dimethylpropanal: Similar backbone but with methoxy groups.
Uniqueness
3,3-Diethoxy-2,2-dimethylpropanal is unique due to its ethoxy groups, which provide different reactivity and properties compared to its methoxy analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Properties
CAS No. |
93282-66-7 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,3-diethoxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H18O3/c1-5-11-8(12-6-2)9(3,4)7-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
PGNQKHXSJOTTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.